Cas no 37418-60-3 (1-(2-Propyn-1-yl)cyclobutanol)

1-(2-Propyn-1-yl)cyclobutanol is a cyclobutanol derivative featuring a propargyl substituent, offering unique reactivity due to the presence of both hydroxyl and alkyne functional groups. This compound serves as a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and the construction of complex cyclic frameworks. The strained cyclobutane ring enhances reactivity, while the propargyl group enables further functionalization through click chemistry or metal-catalyzed coupling. Its balanced steric and electronic properties make it valuable in medicinal chemistry and materials science for developing novel scaffolds. The compound's stability under standard conditions ensures ease of handling in laboratory applications.
1-(2-Propyn-1-yl)cyclobutanol structure
1-(2-Propyn-1-yl)cyclobutanol structure
Product Name:1-(2-Propyn-1-yl)cyclobutanol
CAS No:37418-60-3
MF:C7H10O
MW:110.153702259064
CID:1036085
PubChem ID:22129000
Update Time:2025-06-13

1-(2-Propyn-1-yl)cyclobutanol Chemical and Physical Properties

Names and Identifiers

    • 1-(Prop-2-yn-1-yl)cyclobutanol
    • 1-prop-2-ynylcyclobutan-1-ol
    • 1-(Prop-2-inyl)-cyclobutanol
    • 1-propargyl-1-cyclobutanol
    • 1-propargylcyclobutan-1-ol
    • AK114336
    • KB-215869
    • 1-(2-Propyn-1-yl)cyclobutanol
    • Inchi: 1S/C7H10O/c1-2-4-7(8)5-3-6-7/h1,8H,3-6H2
    • InChI Key: SGEZRFWQVYNBRJ-UHFFFAOYSA-N
    • SMILES: OC1(CC#C)CCC1

1-(2-Propyn-1-yl)cyclobutanol Pricemore >>

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Additional information on 1-(2-Propyn-1-yl)cyclobutanol

Research Brief on 1-(2-Propyn-1-yl)cyclobutanol (CAS: 37418-60-3): Recent Advances and Applications in Chemical Biology and Pharmaceutical Sciences

1-(2-Propyn-1-yl)cyclobutanol (CAS: 37418-60-3) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This bicyclic alcohol containing a propargylic moiety serves as a valuable building block for the synthesis of complex molecules with potential biological activities. Recent studies have explored its applications in medicinal chemistry, particularly in the development of novel enzyme inhibitors and bioactive probes.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(2-Propyn-1-yl)cyclobutanol as a key intermediate in the synthesis of cyclobutane-containing kinase inhibitors. The researchers utilized the propargylic alcohol functionality for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, enabling efficient construction of triazole-containing pharmacophores. The resulting compounds showed promising activity against several cancer-related protein kinases, with IC50 values in the low micromolar range.

In the field of chemical biology, 1-(2-Propyn-1-yl)cyclobutanol has been employed as a versatile click chemistry handle for bioconjugation applications. A recent Nature Chemical Biology publication (2024) described its use in the development of activity-based protein profiling (ABPP) probes targeting cysteine proteases. The cyclobutanol scaffold provided optimal spatial orientation for probe-target interactions, while the alkyne group allowed for subsequent bioorthogonal labeling with azide-functionalized reporter tags.

From a synthetic chemistry perspective, novel methodologies have been developed to access enantiomerically pure forms of 1-(2-Propyn-1-yl)cyclobutanol. A 2023 ACS Catalysis paper reported an asymmetric organocatalytic approach using chiral phosphoric acids, achieving up to 98% enantiomeric excess. This advancement is particularly significant for pharmaceutical applications where stereochemistry often determines biological activity.

Recent computational studies have provided insights into the conformational preferences and electronic properties of 1-(2-Propyn-1-yl)cyclobutanol. Density functional theory (DFT) calculations revealed that the cyclobutane ring adopts a puckered conformation, with the propargylic substituent preferentially occupying a pseudo-equatorial position. These findings, published in the Journal of Physical Chemistry A (2024), have important implications for understanding its reactivity in various chemical transformations.

In drug discovery, several pharmaceutical companies have incorporated 1-(2-Propyn-1-yl)cyclobutanol derivatives in their screening libraries. A 2024 patent application from a major pharmaceutical company disclosed cyclobutanol-containing compounds as modulators of G protein-coupled receptors (GPCRs), with potential applications in neurological disorders. The propargylic alcohol moiety was found to be crucial for receptor binding affinity and selectivity.

Looking forward, researchers anticipate expanding applications of 1-(2-Propyn-1-yl)cyclobutanol in targeted drug delivery systems and PROTAC (proteolysis targeting chimera) development. Its dual functionality (alcohol and alkyne) makes it particularly suitable for constructing bifunctional molecules that can simultaneously engage biological targets and degradation machinery. Current preclinical studies are evaluating its potential in these emerging therapeutic modalities.

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